![molecular formula C24H22N2O3 B2584370 3-[1-(4-methoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole CAS No. 307543-37-9](/img/structure/B2584370.png)
3-[1-(4-methoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives have a wide range of biological activities and are found in many important natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely has an indole core structure, with a 1-methyl-2-phenyl substitution at one position, and a 1-(4-methoxyphenyl)-2-nitroethyl substitution at another .Chemical Reactions Analysis
As an indole derivative, this compound might undergo reactions typical of indoles, such as electrophilic aromatic substitution. The nitro group might also be reduced to an amine, providing a site for further functionalization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of substitution, the nature of its substituents, and its overall shape and size would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Classification of Indoles
Indole synthesis has been a significant area of interest in organic chemistry due to the structural diversity and biological activity of indole derivatives. A comprehensive review by Taber and Tirunahari (2011) presents a framework for classifying all indole syntheses, highlighting the importance of indole alkaloids in inspiring organic synthesis chemists. This classification is crucial for understanding the synthetic pathways that could be applied to derivatives like 3-[1-(4-methoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole, facilitating the exploration of their potential applications in various fields of research (Taber & Tirunahari, 2011).
Pharmacological Properties of Indole Derivatives
Indole derivatives exhibit a wide range of pharmacological activities. A study by Padmavathi et al. (2021) reviews the synthesis and biological significance of indole derivatives, noting their varied pharmacological activities such as anticancer, anticonvulsant, antimicrobial, and antiviral properties. This highlights the potential of specific indole derivatives, including 3-[1-(4-methoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole, in contributing to new therapeutic agents with diverse biological activities (Padmavathi et al., 2021).
Antiviral and Anticancer Applications
Indole-containing compounds have been identified as potent antiviral agents. Zhang et al. (2014) focus on the development of indole derivatives as antiviral agents, emphasizing their structural mimicry of peptides and their ability to bind reversibly to enzymes. This property provides a foundation for discovering novel drugs with various modes of action, potentially including derivatives like 3-[1-(4-methoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole. The review underscores the importance of indole scaffolds in the future exploration of antiviral therapeutics (Zhang et al., 2014).
Omar et al. (2021) provide a comprehensive overview of plant-based indole alkaloids and their pharmacological potential, highlighting the indole nucleus's contribution to pharmacological activities. This review could guide research into the pharmacological properties of 3-[1-(4-methoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole, suggesting its potential in contributing to anticancer, antimicrobial, and anti-inflammatory therapies (Omar et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
3-[1-(4-methoxyphenyl)-2-nitroethyl]-1-methyl-2-phenylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-25-22-11-7-6-10-20(22)23(24(25)18-8-4-3-5-9-18)21(16-26(27)28)17-12-14-19(29-2)15-13-17/h3-15,21H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEAZDXPDUASAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-methoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

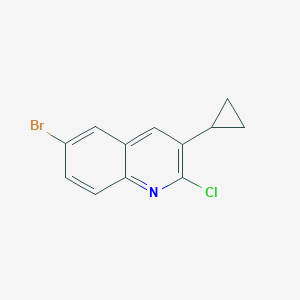
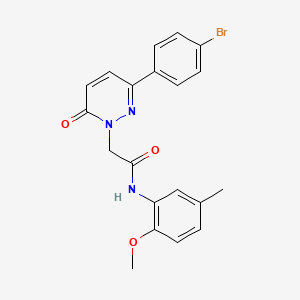
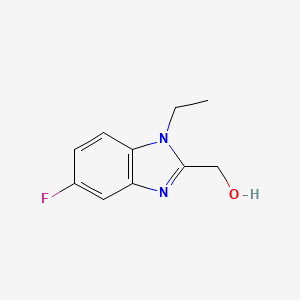

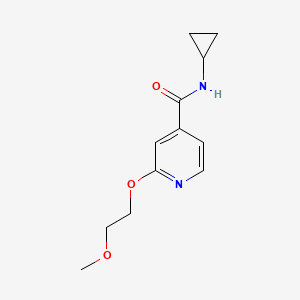
![Methyl 6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-{[(dimethylamino)methylene]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2584296.png)
![6',6',8'-Trimethyl-5',6'-dihydrospiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione](/img/structure/B2584297.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2584300.png)
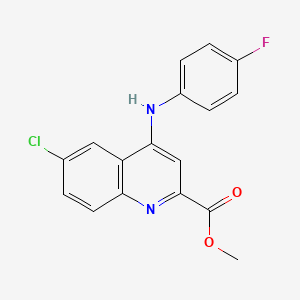
![4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline](/img/structure/B2584303.png)
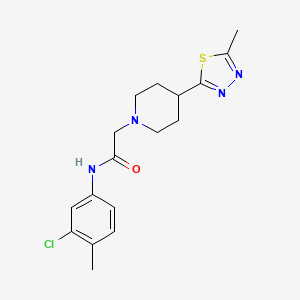

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2584308.png)
![N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2584309.png)